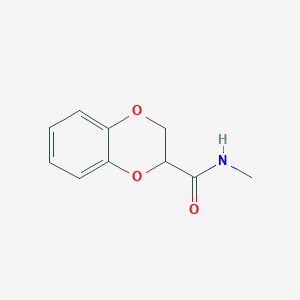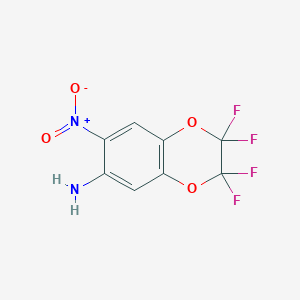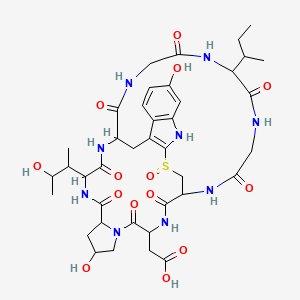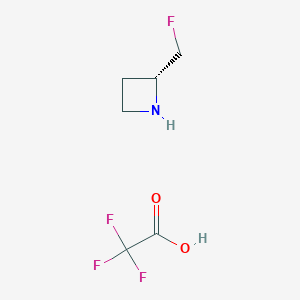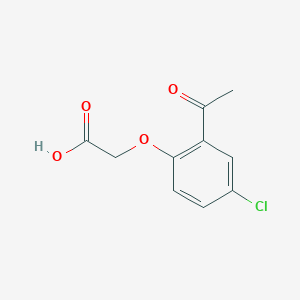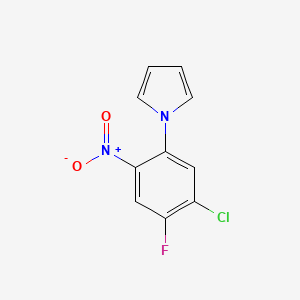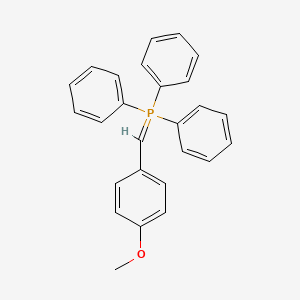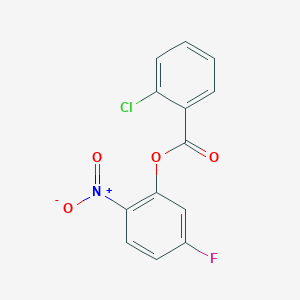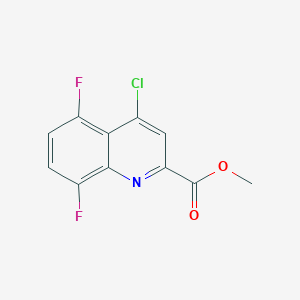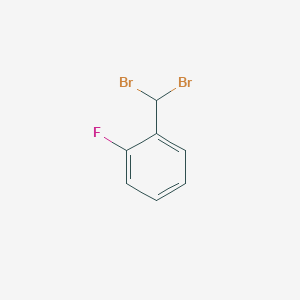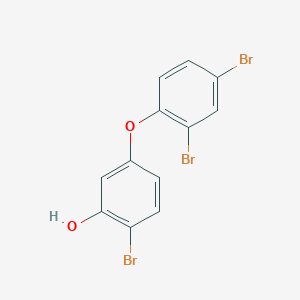
2-Bromo-5-(2,4-dibromophenoxy)phenol
Overview
Description
2-Bromo-5-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.895 g/mol . This compound is known for its unique chemical structure, which includes multiple bromine atoms, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
2-Bromo-5-(2,4-dibromophenoxy)phenol is a brominated compound that has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens Brominated compounds are known to interact with various cellular targets, disrupting normal cellular functions .
Mode of Action
It’s suggested that the compound exhibits its antibacterial activity by interacting with bacterial cells, leading to their death . Brominated compounds are known to disrupt cellular functions, which could be a possible mechanism of action .
Biochemical Pathways
Brominated compounds are known to interfere with various cellular processes, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight , could influence its pharmacokinetic profile.
Result of Action
It’s known that the compound exhibits broad antibacterial activity, suggesting that it can cause bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,4-dibromophenoxy)phenol typically involves the bromination of phenoxyphenol derivatives. One common method includes the reaction of 2,4-dibromophenol with bromine in the presence of a catalyst to introduce the additional bromine atoms . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the compound to less oxidized forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, catalysts like iron or aluminum chloride, and solvents such as chloroform or ethanol . Reaction conditions typically involve controlled temperatures and specific pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various brominated derivatives, while oxidation reactions can produce quinones .
Scientific Research Applications
2-Bromo-5-(2,4-dibromophenoxy)phenol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3’-Hydroxy-2,4,4’-tribromodiphenyl ether
- Phenol, 2-bromo-5-(2,4-dibromophenoxy)
- 6-Bromo-3-(2,4-dibromophenoxy)phenol
Uniqueness
2-Bromo-5-(2,4-dibromophenoxy)phenol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-(2,4-dibromophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-9(14)11(16)6-8/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATAVEHSIYVLEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451960 | |
| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24949-30-2 | |
| Record name | Phenol, 2-bromo-5-(2,4-dibromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


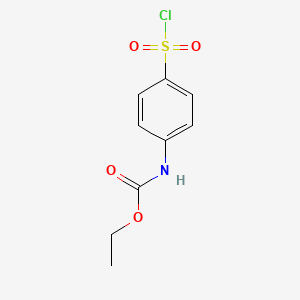
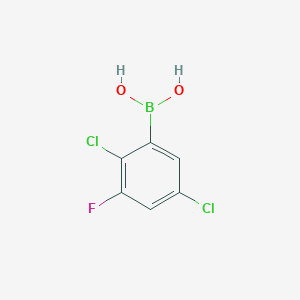
![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]formamide](/img/structure/B3031250.png)
